molecular formula C16H16N4O5S B2866246 3-((1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034383-50-9

3-((1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No.: B2866246
CAS No.: 2034383-50-9
M. Wt: 376.39
InChI Key: MLVYRFXUOYFXMV-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a sulfonated azetidine core linked to an oxazolidine-2,4-dione moiety and a 4-(1H-pyrazol-1-yl)phenyl substituent. Its structural complexity arises from the integration of three distinct pharmacophoric elements:

  • Azetidine ring: A four-membered saturated nitrogen heterocycle, known for conformational rigidity and metabolic stability in medicinal chemistry .
  • Oxazolidine-2,4-dione: A five-membered lactam-lactone hybrid, often associated with anticonvulsant, antibacterial, or kinase-inhibitory activity .
  • 4-(1H-Pyrazol-1-yl)phenylsulfonyl group: A sulfonamide-linked aromatic system with a pyrazole substituent, commonly utilized to enhance solubility and target protein interactions .

Properties

IUPAC Name

3-[[1-(4-pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5S/c21-15-11-25-16(22)19(15)10-12-8-18(9-12)26(23,24)14-4-2-13(3-5-14)20-7-1-6-17-20/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVYRFXUOYFXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)CN4C(=O)COC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic molecule that has garnered attention for its potential biological activities. Its structure incorporates various pharmacologically active motifs, including a pyrazole ring and an oxazolidine core, which are known to exhibit a range of biological effects.

Chemical Structure

The chemical formula of the compound is C_{18}H_{19N_3O_4S. The structure can be broken down into several functional groups that contribute to its biological activity:

  • Pyrazole Ring : Known for anti-inflammatory and anticancer properties.
  • Azetidine Ring : Often associated with antibacterial activity.
  • Oxazolidine Dione : This moiety is linked to antibiotic properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds similar to the target molecule have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and others. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Related Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
3-PyrazolylphenylsulfonamideMCF-75.0Apoptosis induction
1H-Pyrazole derivativesHeLa10.0Cell cycle arrest
4-(1H-pyrazol-1-yl)anilineA5497.5Inhibition of proliferation

Antimicrobial Activity

The sulfonamide group in the compound is known to enhance antimicrobial properties. Studies indicate that derivatives containing this group exhibit moderate to strong activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

CompoundBacteria TestedZone of Inhibition (mm)
3-(4-(1H-pyrazol-1-yl)phenyl)Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

Antioxidant Activity

The antioxidant potential of the compound has also been assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Pyrazole derivatives have shown promising results in scavenging free radicals, which may contribute to their overall therapeutic efficacy.

Structure–Activity Relationship (SAR)

The biological activity of the compound is significantly influenced by its structural components. SAR studies suggest that:

  • Electron-donating groups (e.g., -OH, -OCH₃) at specific positions enhance anticancer and antioxidant activities.
  • Electron-withdrawing groups (e.g., -Cl, -Br) improve antimicrobial efficacy.

Case Studies

In a recent study published in Pharmaceutical Chemistry Journal, a series of pyrazole derivatives were synthesized and evaluated for their biological activities. Among them, derivatives with para-substituted halogen groups demonstrated remarkable potential against the MCF-7 cancer cell line, indicating a promising avenue for developing new anticancer agents based on this scaffold .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs from the literature, emphasizing structural differences, computational methodologies, and inferred biological relevance.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reported Applications
Target Compound Azetidine + oxazolidine-2,4-dione 4-(1H-Pyrazol-1-yl)phenylsulfonyl ~443.45* Hypothesized kinase/COX inhibition
Methyl 3-[(1H-benzimidazol-1-yl)methyl]-1-methyl-4-(4-methylphenyl)-200-oxopyrrolidine-2-spiro-300-... Pyrrolidine-spiro-benzimidazole Benzimidazole, 4-methylphenyl ~480.52† Antifungal/antimicrobial activity
1-((S)-1-(3-Chloro-5-fluoro-2-((4-(1H-pyrazol-1-yl)-2-methylquinolin-8-yloxy)methyl)phenyl)ethyl)-imidazolidine-2,4-dione Imidazolidine-2,4-dione + quinoline-pyrazole Chloro-fluoro-phenyl, quinoline-pyrazole ~584.98‡ Bradykinin B2 receptor antagonism

*Calculated using average atomic masses.
†From .
‡From .

Key Observations

Structural Diversity in Core Rings :

  • The target compound’s azetidine ring (4-membered) contrasts with the pyrrolidine (5-membered) in and the imidazolidine (5-membered) in . Smaller rings like azetidine may confer greater metabolic stability but reduced conformational flexibility compared to larger analogs .
  • The oxazolidine-2,4-dione moiety is shared with the imidazolidine-2,4-dione derivative in , both likely influencing electron-deficient carbonyl interactions with enzymatic targets .

Substituent-Driven Bioactivity: The 4-(1H-pyrazol-1-yl)phenylsulfonyl group in the target compound and ’s quinoline-pyrazole substituent suggests a shared strategy of using pyrazole for π-π stacking or hydrogen bonding in receptor binding .

Computational and Crystallographic Tools :

  • Structural analyses of similar compounds (e.g., ) rely on SHELX -based refinement (SHELXL) and WinGX/ORTEP for crystallographic visualization . The target compound’s hypothetical modeling would likely employ these tools for bond-length optimization and anisotropic displacement parameter calculations .

Research Implications and Limitations

  • Pharmacological Gaps : While the target compound’s design mirrors patented kinase or COX inhibitors (), experimental validation of its bioactivity is absent in the provided evidence.
  • Synthetic Challenges : The sulfonamide linkage and azetidine core may pose synthetic hurdles, such as ring-strain minimization or sulfonation efficiency, compared to pyrrolidine/imidazolidine derivatives .
  • Computational Predictions : Density Functional Theory (DFT) studies, referenced implicitly in and , could predict the compound’s electronic properties (e.g., HOMO-LUMO gaps) to infer reactivity or binding affinity .

Preparation Methods

Convergent Synthesis via Mitsunobu Reaction

An alternative strategy couples pre-formed 3-hydroxymethyl-oxazolidine-2,4-dione with 1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)azetidine-3-methanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method avoids halogenation steps but requires strict anhydrous conditions.

One-Pot Cyclization/Sulfonylation

Preliminary studies suggest tandem cyclization-sulfonylation using polymer-supported reagents, though yields remain suboptimal (≤25%).

Industrial-Scale Considerations

Large-scale production faces challenges in:

  • Cost of sulfonyl chloride : 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride is synthesized via diazotization of 4-aminophenylpyrazole, followed by sulfonation, requiring specialized handling.
  • Waste management : Phenol byproducts from the oxazolidine-dione synthesis must be recycled per environmental regulations.

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